Welcome to the BenchChem Online Store!
molecular formula C9H10O2 B8801007 2-(1-Methylcyclopropyl)-4H-pyran-4-one CAS No. 1163707-49-0

2-(1-Methylcyclopropyl)-4H-pyran-4-one

Cat. No. B8801007
M. Wt: 150.17 g/mol
InChI Key: WZNJVVLMTFIMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940771B2

Procedure details

A mixture of 2-(1-methyl-cyclopropyl)-pyran-4-one (Step 40.6) (440 mg, 2.93 mmol) and a 30% aqueous solution of ammonium hydroxide (100 mL) is stirred for 1 h at reflux, allowed to cool and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1→92:7:1) to afford 333 mg of the title compound as a yellow solid: ESI-MS: 150.0 [M+H]+; tR=1.25 min (System 1).
Quantity
440 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]2O[CH:7]=[CH:8][C:9](=[O:11])[CH:10]=2)[CH2:4][CH2:3]1.[OH-].[NH4+:13]>>[CH3:1][C:2]1([C:5]2[NH:13][CH:7]=[CH:8][C:9](=[O:11])[CH:10]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
CC1(CC1)C=1OC=CC(C1)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1→92:7:1)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC1)C=1NC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 333 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.